2-Benzyl-1-oxo-3-phenyl-decahydrocyclohepta[c]pyrrole-3a-carboxylic acid
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Overview
Description
2-Benzyl-1-oxo-3-phenyl-decahydrocyclohepta[c]pyrrole-3a-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a decahydrocyclohepta[c]pyrrole ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1-oxo-3-phenyl-decahydrocyclohepta[c]pyrrole-3a-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions to form the decahydrocyclohepta[c]pyrrole ring. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-1-oxo-3-phenyl-decahydrocyclohepta[c]pyrrole-3a-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives with different functional groups .
Scientific Research Applications
2-Benzyl-1-oxo-3-phenyl-decahydrocyclohepta[c]pyrrole-3a-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Mechanism of Action
The mechanism of action of 2-Benzyl-1-oxo-3-phenyl-decahydrocyclohepta[c]pyrrole-3a-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-oxo-3-pyrrolidinecarboxylic acid: A structurally related compound with similar biological activities.
Indole derivatives: Compounds with a similar heterocyclic structure and diverse biological activities.
Uniqueness
2-Benzyl-1-oxo-3-phenyl-decahydrocyclohepta[c]pyrrole-3a-carboxylic acid is unique due to its specific ring structure and the presence of both benzyl and phenyl groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H25NO3 |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-benzyl-1-oxo-3-phenyl-4,5,6,7,8,8a-hexahydro-3H-cyclohepta[c]pyrrole-3a-carboxylic acid |
InChI |
InChI=1S/C23H25NO3/c25-21-19-14-8-3-9-15-23(19,22(26)27)20(18-12-6-2-7-13-18)24(21)16-17-10-4-1-5-11-17/h1-2,4-7,10-13,19-20H,3,8-9,14-16H2,(H,26,27) |
InChI Key |
CKPXXURIKDEMPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(=O)N(C(C2(CC1)C(=O)O)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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